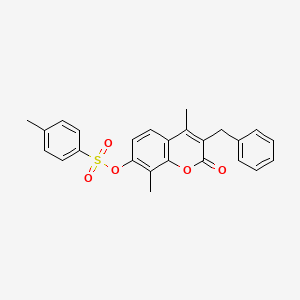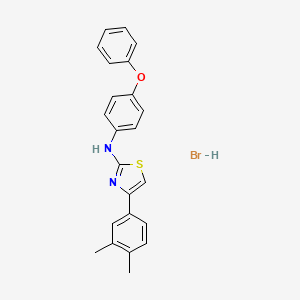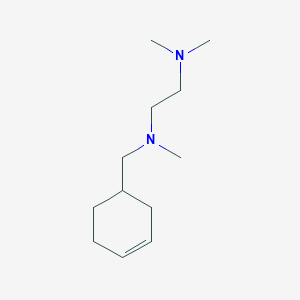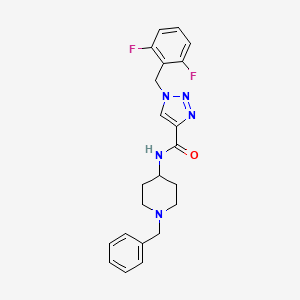![molecular formula C17H16ClNO4 B5221965 5-Chloro-2-{[(3-propoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B5221965.png)
5-Chloro-2-{[(3-propoxyphenyl)carbonyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-{[(3-propoxyphenyl)carbonyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids and derivatives. This compound is characterized by the presence of a chloro group at the 5th position and a propoxyphenylcarbonylamino group at the 2nd position of the benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{[(3-propoxyphenyl)carbonyl]amino}benzoic acid typically involves the following steps:
Nitration: The starting material, 5-chloro-2-aminobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acylation: The amino group is acylated with 3-propoxybenzoyl chloride to form the final product.
The reaction conditions for these steps include the use of concentrated sulfuric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and anhydrous conditions for acylation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-{[(3-propoxyphenyl)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the chloro-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2-{[(3-propoxyphenyl)carbonyl]amino}benzoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-{[(3-propoxyphenyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to a biological response. The pathways involved in this mechanism include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-{[(3-nitrophenyl)carbonyl]amino}benzoic acid
- 5-Chloro-2-{[(3-methoxyphenyl)carbonyl]amino}benzoic acid
- 5-Chloro-2-{[(3-ethoxyphenyl)carbonyl]amino}benzoic acid
Uniqueness
5-Chloro-2-{[(3-propoxyphenyl)carbonyl]amino}benzoic acid is unique due to the presence of the propoxy group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for research in various fields, including medicinal chemistry and material science.
Propiedades
IUPAC Name |
5-chloro-2-[(3-propoxybenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-2-8-23-13-5-3-4-11(9-13)16(20)19-15-7-6-12(18)10-14(15)17(21)22/h3-7,9-10H,2,8H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOSZJPAEIZPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)nicotinamide](/img/structure/B5221889.png)

![2-(4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B5221903.png)

![N-methyl-N-[[3-(3-methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B5221917.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5221928.png)
![N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide](/img/structure/B5221932.png)
![N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzene-1-sulfonamide](/img/structure/B5221939.png)
![1-[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-4-piperidinecarboxylic acid](/img/structure/B5221950.png)

![4-chloro-N-[2-chloro-4-[4-[4-[3-chloro-4-[(4-chlorophenyl)sulfonylamino]phenyl]sulfonylphenyl]phenyl]sulfonylphenyl]benzenesulfonamide](/img/structure/B5221963.png)
![6-amino-4-(3-furyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5221978.png)
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5221990.png)
